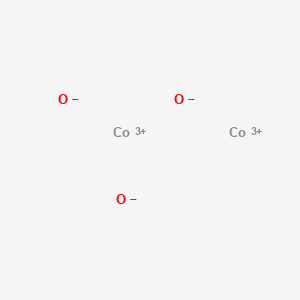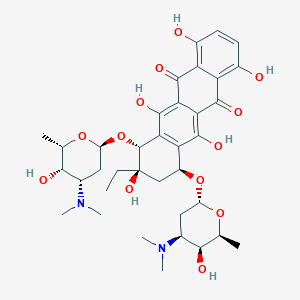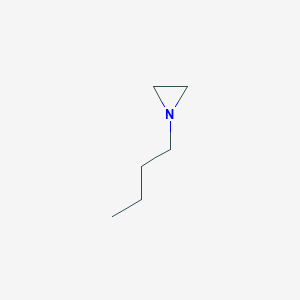
氧化钴(III)黑色
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of cobalt(III) oxide involves various chemical routes, including the thermal decomposition of cobalt compounds and reactions involving cobalt salts with different ligands. For instance, cobalt(III) complexes can be synthesized by direct reactions under aerobic conditions, leading to various cobalt oxide nanoparticles through thermal decomposition processes. These methods highlight the controlled formation of cobalt(III) oxide structures with specific characteristics (Asadizadeh et al., 2018).
Molecular Structure Analysis
The molecular structure of cobalt(III) oxide is pivotal in determining its reactivity and properties. X-ray crystallography studies have shed light on the complex structures of cobalt(III) derivatives, revealing coordination geometries and bond formations crucial for its chemical behavior. For instance, cobalt(III) complexes exhibit varied coordination environments, including tetrahedral and octahedral geometries, which play a crucial role in its reactivity and catalytic properties (Khalaji et al., 2011).
Chemical Reactions and Properties
Cobalt(III) oxide participates in various chemical reactions, including catalytic processes, redox reactions, and interactions with ligands. Its chemical properties are significantly influenced by its valence state and the nature of its coordination environment. Cobalt(III) complexes have been reported to catalyze the synthesis of cyclic carbonates from epoxides and carbon dioxide, demonstrating the material's versatile catalytic capabilities (Rulev et al., 2016).
Physical Properties Analysis
The physical properties of cobalt(III) oxide, such as magnetic and optical characteristics, are essential for its applications in materials science. Studies on cobalt(III) complexes have revealed their magnetic properties and the potential for use in magnetic materials. For example, disklike mixed-valence cobalt clusters exhibit ferromagnetic coupling, suggesting their use in magnetic applications (Leng et al., 2014).
Chemical Properties Analysis
The chemical properties of cobalt(III) oxide, including its reactivity with various ligands and participation in redox reactions, are integral to its functionality in catalysis and other chemical processes. Cobalt(III) complexes are known for their ability to undergo ligand exchange reactions, redox processes, and their role as catalysts in organic synthesis, demonstrating the material's broad chemical versatility (Li et al., 2016).
科学研究应用
-
Magnetic Applications
- Application : Cobalt(III) oxide is used in the creation of magnetic materials .
- Method : The oxide is synthesized and structured into hollow forms, which are then used in various applications .
- Results : The unique properties of these hollow structures, including their magnetic properties, have been highlighted .
-
Catalytic Applications
- Application : Cobalt(III) oxide is used as a catalyst in various chemical processes .
- Method : The oxide is synthesized and structured into hollow forms, which are then used in various applications .
- Results : The unique properties of these hollow structures, including their catalytic properties, have been highlighted .
-
Energy Storage
- Application : Cobalt(III) oxide is used in lithium-ion batteries and supercapacitors .
- Method : The oxide is synthesized and structured into hollow forms, which are then used in various applications .
- Results : The unique properties of these hollow structures, including their energy storage capabilities, have been highlighted .
-
Water Treatment
- Application : Cobalt(III) oxide is used in water treatment processes .
- Method : The oxide is synthesized and structured into hollow forms, which are then used in various applications .
- Results : The unique properties of these hollow structures, including their water treatment capabilities, have been highlighted .
-
Gas Sensing
-
Electrochemical Water Splitting
- Application : Cobalt(III) oxide is used as an electrocatalyst in electrochemical water splitting .
- Method : The oxide is used to improve hydrogen production due to its rich reserves, high stability, and cost-effectiveness .
- Results : The development of cobalt-based oxides materials as electrochemical catalysts is proposed .
-
Pigment Production
-
Micro-Electronics
-
Catalysis
- Application : Cobalt(III) oxide is used in catalysis, superconductors, electronic ceramics and other fields as an important inorganic material .
- Method : The oxide is used as a catalyst and catalyst carrier in various chemical reactions .
- Results : The use of Cobalt(III) oxide improves the efficiency of these reactions .
- Application : Cobalt(III) oxide is used as a blue coloring agent for pottery enamel and glass .
- Method : The oxide is mixed with other materials to produce a specific blue color .
- Results : The use of Cobalt(III) oxide results in a distinctive blue color .
安全和危害
未来方向
属性
IUPAC Name |
cobalt(3+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Co.3O/q2*+3;3*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGOZRSGIYZEKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Co+3].[Co+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893870 |
Source


|
| Record name | Cobalt oxide (Co2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.865 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxo(oxocobaltiooxy)cobalt | |
CAS RN |
1308-04-9 |
Source


|
| Record name | Cobalt oxide (Co2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)




![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)




